molecular formula C9H13NO B2668282 2-Methyl-3-pyridin-2-ylpropan-1-ol CAS No. 2248338-40-9

2-Methyl-3-pyridin-2-ylpropan-1-ol

Cat. No.: B2668282
CAS No.: 2248338-40-9
M. Wt: 151.209
InChI Key: KGRWHWQRUMGVJI-UHFFFAOYSA-N
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Description

2-Methyl-3-pyridin-2-ylpropan-1-ol is a pyridine-containing alcohol with a branched aliphatic chain. Its structure features a propan-1-ol backbone substituted with a methyl group at position 2 and a pyridin-2-yl group at position 3. The pyridine ring introduces aromaticity and basicity, while the hydroxyl and methyl groups influence polarity and steric effects.

Properties

IUPAC Name

2-methyl-3-pyridin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(7-11)6-9-4-2-3-5-10-9/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRWHWQRUMGVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-pyridin-2-ylpropan-1-ol (commonly referred to as MPPO) is an organic compound characterized by its chiral center and presence of a pyridine ring, which imparts unique biological properties. This article explores the biological activity of MPPO, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

MPPO is classified as an alcohol and has the following chemical structure:

  • Molecular Formula : C₈H₁₃N₁O
  • Molecular Weight : 139.19 g/mol

The compound's chirality allows it to exist in two enantiomeric forms, which can exhibit different biological activities.

The biological activity of MPPO is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : MPPO has been studied for its ability to inhibit enzymes such as alcohol dehydrogenases and oxidoreductases. The hydroxyl group in MPPO can form hydrogen bonds with enzyme active sites, modulating their activity.
  • Receptor Interaction : The pyridine ring can engage in π-π interactions and coordinate with metal ions, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that MPPO exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Neuroprotective Effects

MPPO is being investigated for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Synthesis and Biological Testing

A significant study involved the synthesis of MPPO derivatives and their biological evaluation. The derivatives were tested for their inhibitory effects on specific enzymes involved in metabolic pathways. The results showed that certain derivatives had enhanced potency compared to MPPO itself, indicating the importance of structural modifications in drug design .

Comparative Studies

Comparative studies have been conducted between MPPO and other similar compounds, such as 2-Methyl-3-phenylpropan-1-ol. These studies highlighted that the presence of the pyridine ring in MPPO contributes to its unique electronic properties and reactivity, making it a valuable candidate for further research in medicinal chemistry.

CompoundBiological ActivityNotes
This compoundAntimicrobial, NeuroprotectiveEffective against various bacterial strains
2-Methyl-3-phenylpropan-1-olModerate AntimicrobialLacks neuroprotective properties
2-Methyl-3-pyridin-2-ylpropan-1-onePotentially more reactiveKetone analog with different biological effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-3-pyridin-2-ylpropan-1-ol with pyridine and pyrazole derivatives identified in the evidence.

Structural Variations and Implications

Table 1: Key Structural Differences Among Analogs

Compound Name (CAS/Reference) Backbone Structure Pyridine/Pyrazole Substituents Key Structural Features
This compound Propan-1-ol Pyridin-2-yl at C3; methyl at C2 Branched chain, pyridine N at position 1
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Prop-2-yn-1-ol (propargyl alcohol) 2-Cl, 5-CH₃ on pyridin-3-yl Triple bond (rigidity), electron-withdrawing Cl
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Propan-1-ol 2-NH₂, 5-I on pyridin-3-yl Electron-donating NH₂; bulky iodine
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol Prop-2-yn-1-ol 5,6-OCH₃ on pyridin-2-yl Methoxy groups (electron-donating, H-bonding)
3-(2-Cl-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol Prop-2-yn-1-ol 2-Cl, 3-(CH(OCH₃)₂) on pyridin-4-yl Chlorine and acetal-protected aldehyde
2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol Propan-1-ol Pyrazol-4-yl (N-heterocycle) Pyrazole ring (two adjacent N atoms)
Key Comparative Insights

Backbone Modifications: The propan-1-ol backbone in the target compound allows for hydrogen bonding, enhancing solubility in polar solvents.

Pyridine Substituent Effects: Electron-withdrawing groups (Cl, I): Compounds like 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol may exhibit reduced pyridine basicity and increased stability toward electrophilic attack. Electron-donating groups (NH₂, OCH₃): The 2-amino substituent in 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol enhances resonance stabilization and could improve binding affinity in biological systems. Methoxy groups (e.g., ) increase hydrophilicity and H-bonding capacity.

Heterocycle Substitution: Pyridin-2-yl vs. Pyridin-3-yl/4-yl: The position of the pyridine N atom affects electronic distribution. Pyrazole vs. Pyridine: The pyrazole-containing compound introduces a five-membered aromatic ring with two adjacent N atoms, altering electronic properties (e.g., stronger dipole moments) and metabolic stability compared to pyridine derivatives.

Hypothesized Property Trends
  • Solubility: Amino- and methoxy-substituted pyridines (e.g., ) are likely more water-soluble than halogenated analogs due to polar substituents.
  • Reactivity : Propargyl alcohol derivatives (prop-2-yn-1-ol) may undergo alkyne-specific reactions (e.g., click chemistry), unlike propan-1-ol analogs.
  • Biological Activity : Pyridine derivatives with NH₂ groups (e.g., ) could serve as kinase inhibitors, while halogenated variants (e.g., ) might exhibit antimicrobial properties.

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 2-Methyl-3-pyridin-2-ylpropan-1-ol, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via alkylation or Grignard reactions. Key steps include:

  • Alkylation : Reacting pyridine derivatives with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH or KOH) to introduce the methyl group .
  • Grignard Reagents : Using organomagnesium reagents to form the propanol backbone, followed by quenching with alcohols or water .
    Optimization : Control temperature (0–25°C), use anhydrous solvents (THF, diethyl ether), and monitor reaction progress via TLC or HPLC. Adjust stoichiometry of pyridine derivatives to alkylating agents (1:1.2 molar ratio) to minimize by-products .

Advanced Synthesis: Stereochemical Control

Q: How does the stereochemistry of this compound influence its reactivity, and what methods ensure enantioselective synthesis? A: The tertiary alcohol center introduces stereochemical complexity. Enantioselective synthesis can be achieved via:

  • Chiral Catalysts : Use of BINOL-derived catalysts in asymmetric alkylation .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
    Structural analogs (e.g., 1-(Furan-3-yl)-2-methylpropan-2-ol) show that steric hindrance from the pyridin-2-yl group impacts reaction pathways, necessitating careful solvent selection (e.g., low-polarity solvents to reduce racemization) .

Structural Characterization Techniques

Q: What analytical methods are most effective for confirming the molecular structure and purity of this compound? A:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify pyridine ring protons (δ 7.2–8.5 ppm) and alcohol protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (calc. for C9_9H13_{13}NO: 151.26 g/mol) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the pyridin-2-yl group relative to the propanol chain .

Reactivity in Functionalization Reactions

Q: How does this compound participate in oxidation and substitution reactions, and what are the key intermediates? A:

  • Oxidation : The alcohol group is oxidized to a ketone (2-Methyl-3-pyridin-2-ylpropan-1-one) using KMnO4_4 in acidic conditions. Over-oxidation of the pyridine ring is avoided by using milder agents like PCC .
  • Substitution : The hydroxyl group undergoes nucleophilic substitution with tosyl chloride, forming a tosylate intermediate for further functionalization (e.g., amination) .

Biological Activity and Mechanism

Q: What biological activities have been reported for this compound, and how do structural features influence its interactions with enzymes? A:

  • Antimicrobial Activity : The pyridine ring enhances binding to bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking .
  • Ligand Properties : Acts as a chelating agent in metalloenzyme inhibition studies, particularly with zinc-dependent proteases .
    Structural Insights : The methyl group at C2 increases hydrophobicity, improving membrane permeability in cell-based assays .

Computational Modeling Applications

Q: How can computational methods predict the physicochemical properties and binding modes of this compound? A:

  • DFT Calculations : Optimize geometry and predict electrostatic potential surfaces (EPS) to identify reactive sites .
  • Molecular Docking : Simulate interactions with targets like nicotinic acetylcholine receptors (nAChRs), leveraging the pyridine moiety’s affinity for aromatic residues .
    Tools : Software such as Gaussian (DFT) and AutoDock Vina (docking) .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported reaction yields or biological activities of this compound analogs? A:

  • Comparative Analysis : Compare substituent effects (e.g., pyridin-2-yl vs. pyridin-4-yl) on reactivity and bioactivity. For example, pyridin-2-yl derivatives often show higher metabolic stability .
  • Reproducibility : Validate protocols using standardized reagents (e.g., PubChem-listed compounds) and control experiments .

Scale-Up Challenges

Q: What are the critical factors in scaling up the synthesis of this compound while maintaining purity? A:

  • Process Optimization : Use flow chemistry for Grignard reactions to enhance heat transfer and reduce side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for gram-scale batches .

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